molecular formula C22H18Cl3N5O2 B2905133 9-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 920458-88-4

9-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2905133
CAS No.: 920458-88-4
M. Wt: 490.77
InChI Key: FCHVRIRIGMYFPT-UHFFFAOYSA-N
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Description

9-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C22H18Cl3N5O2 and its molecular weight is 490.77. The purity is usually 95%.
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Scientific Research Applications

Ionization and Methylation Reactions

Research on purine-6,8-diones, closely related to the queried compound, reveals details about their ionization and methylation reactions. These compounds are classified based on the substituents at the 1 and 3 positions of the purine ring. Their ionization typically results in the formation of anions by proton loss from position 9, while methylation occurs predominantly at this position unless sterically hindered. This understanding of their chemical behavior underpins further synthetic applications in medicinal chemistry and drug design (Rahat, Bergmann, & Tamir, 1974).

Synthesis of Purinediones Derivatives

Another study focused on the synthesis of new [c,d]-fused purinediones, which are achieved through complex synthetic pathways involving several steps starting from different precursors. These synthetic routes enable the construction of compounds with potential biological activities, offering a blueprint for synthesizing related compounds, including the one (Šimo, Rybár, & Alföldi, 1995).

Electrochemical Oxidation

The electrochemical oxidation of methylxanthine derivatives has been investigated, revealing the formation of various oxidation products. This research highlights the electrochemical behaviors of purine derivatives, which may inform studies on the electrochemical properties of related compounds, including the development of novel electrochemical sensors or drug metabolism studies (Cleary, Owens, & Dryhurst, 1981).

Reactivity and Properties

Studies on the reactivity of purin-8-ones and their conversion under specific conditions provide insights into the chemical properties and potential reactivity of similar purine derivatives. Understanding these reactions is crucial for designing synthetic routes and for applications in medicinal chemistry, where modifications to the purine scaffold are often necessary for drug development (Bergmann, Rahat, & Tamir, 1974).

Properties

IUPAC Name

9-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methyl]-1-methyl-6,7,8,9a,10,10a-hexahydro-4aH-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl3N5O2/c1-27-19-18(20(31)30(22(27)32)12-13-3-8-16(24)17(25)11-13)29-10-2-9-28(21(29)26-19)15-6-4-14(23)5-7-15/h3-8,11,18-19,21,26H,2,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBFPQXPHZLTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(C(=O)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl)N4CCCN(C4N2)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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